1-(2-Amino-6-chloro-4-pyrimidinyl)-4-methylhexahydropyrazin-4-ium chloride
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Description
“2-Amino-4-chloro-6-methylpyrimidine” is a nitrification inhibitor . It has been used to study the influence of chlorine substitution in the pyrimidine ring on the proton donor ability of the amino group in 2-aminopyrimidine .
Molecular Structure Analysis
The empirical formula for “2-Amino-4-chloro-6-methylpyrimidine” is C5H6ClN3 and its molecular weight is 143.57 . The SMILES string representation is Cc1cc(Cl)nc(N)n1 .
Physical And Chemical Properties Analysis
“2-Amino-4-chloro-6-methylpyrimidine” is a solid substance with a melting point of 183-186°C (lit.) . It is soluble in acetic acid (50 mg/mL, clear, colorless to faintly yellow) .
Safety and Hazards
properties
IUPAC Name |
4-chloro-6-(4-methylpiperazin-4-ium-1-yl)pyrimidin-2-amine;chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN5.ClH/c1-14-2-4-15(5-3-14)8-6-7(10)12-9(11)13-8;/h6H,2-5H2,1H3,(H2,11,12,13);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANNGRMPYRQRFDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[NH+]1CCN(CC1)C2=CC(=NC(=N2)N)Cl.[Cl-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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